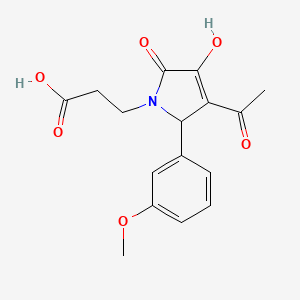

3-(3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Description

This compound (CAS: 371232-66-5) features a 2,5-dihydro-1H-pyrrole core substituted with acetyl (C=O), hydroxy (-OH), and oxo (O) groups at positions 3, 4, and 5, respectively. A 3-methoxyphenyl moiety is attached to position 2, while a propanoic acid chain is linked to the pyrrole nitrogen. Its molecular formula is C15H15NO5 (MW: 289.28 g/mol) . Safety data indicate hazards including skin sensitization (H317) and eye irritation (H319), necessitating precautions like protective gloves and eye protection during handling .

Propriétés

IUPAC Name |

3-[3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-9(18)13-14(10-4-3-5-11(8-10)23-2)17(7-6-12(19)20)16(22)15(13)21/h3-5,8,14,21H,6-7H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGRQVWNLZHBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389726 | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-34-5 | |

| Record name | 3-Acetyl-2,5-dihydro-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the acylation of a substituted pyrrole derivative followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively. The scalability of the synthesis process is crucial for its application in various industries .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone group yields an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .

Applications De Recherche Scientifique

3-(3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5

Activité Biologique

3-(3-Acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid (CAS Number: 436088-34-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores its biological activity, supported by recent studies, data tables, and case studies.

The compound has the following chemical properties:

- Molecular Formula : C16H17NO6

- Molecular Weight : 318.30 g/mol

- Structure : The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various assays. Notably, it was evaluated against A549 non-small cell lung cancer (NSCLC) cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity:

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| 3-(3-Acetyl...) | A549 | 50% | |

| Compound 20 | A549 | 31.2% | |

| Control (Doxorubicin) | A549 | 70% |

These findings suggest that the compound can effectively reduce cell viability in cancerous cells while demonstrating favorable cytotoxicity towards non-cancerous Vero cells.

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, including DPPH radical scavenging and ferric ion reduction assays. The results showed that:

| Compound | DPPH Scavenging Activity (%) | Ferric Ion Reduction (µM FeSO4) | Reference |

|---|---|---|---|

| Ascorbic Acid (Control) | 95% | 100 | |

| Compound 20 | 82% | 85 | |

| Other Derivatives | Varies (52%-68%) | Varies |

These results indicate that the compound possesses significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

The mechanism underlying the biological activities of this compound is believed to involve several pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been suggested that the compound promotes apoptosis in cancer cells through intrinsic pathways.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties likely stem from its ability to scavenge ROS, thereby protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In vitro Studies on A549 Cells : In a study conducted by MDPI, derivatives similar to this compound showed promising results in reducing A549 cell viability and migration, indicating potential for therapeutic development against NSCLC .

- Antioxidant Studies : Another study demonstrated that compounds with similar structures exhibited strong antioxidant properties, suggesting their utility in preventing oxidative stress-related diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrole/Pyrrolidine Cores

(a) 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS: 5724-76-5)

- Structure: Contains a pyrrolidine ring with two oxo groups (positions 2 and 5) and a propanoic acid chain.

- Molecular Formula: C7H9NO4 (MW: 175.15 g/mol).

- Key Differences : Lacks the acetyl, hydroxy, and methoxyphenyl substituents of the target compound.

- Applications: Not specified in evidence, but its simpler structure may limit bioactivity compared to the target.

- Hazards : Causes skin/eye irritation and respiratory discomfort .

(b) 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone

- Structure : Pyrrole core with trifluoromethoxyphenyl, methyl, and chloroacetyl groups.

- Key Differences : Trifluoromethoxy substituent enhances lipophilicity, while the target’s hydroxy and acetyl groups may improve hydrogen bonding.

- Synthesis : Similar methods (e.g., DMSO-based reactions with acids and K2CO3) could apply to the target compound .

Functional Group Analogs

(a) 3-(2-Methoxyphenyl)propanoic Acid (CAS: 6342-77-4)

- Structure: Propanoic acid linked to a 2-methoxyphenyl group.

- Molecular Formula : C10H12O3 (MW: 180.20 g/mol).

- Applications : Used as a reagent or intermediate; simpler structure limits pharmacological utility compared to the target .

(b) 3-O-Feruloylquinic Acid

- Structure : Cyclohexanecarboxylic acid with hydroxy, methoxy, and feruloyl groups.

- Key Differences: Larger, plant-derived structure with antioxidant properties. The target’s pyrrole core and propanoic acid chain may offer distinct pharmacokinetic profiles.

Propanoic Acid Derivatives in Agrochemicals

(a) Haloxyfop and Fluazifop

- Structures: Feature pyridinyloxy-phenoxy-propanoic acid chains.

- Key Differences : Bulky aromatic substituents enhance herbicidal activity, while the target’s pyrrole ring may favor interactions with biological targets like enzymes.

- Applications: Commercial herbicides; highlights the importance of the propanoic acid moiety in bioactivity .

Comparative Data Table

Key Research Findings

- Structural Impact on Bioactivity: The target’s pyrrole ring and acetyl/hydroxy groups may enhance binding to biological targets compared to simpler propanoic acid derivatives .

- Safety Profile : The hydroxy and acetyl groups likely contribute to its skin/eye irritation hazards, similar to other reactive intermediates .

- Synthetic Flexibility : Methods used for trifluoromethoxy-pyrrole derivatives (e.g., DMSO-based reactions) could be adapted for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.